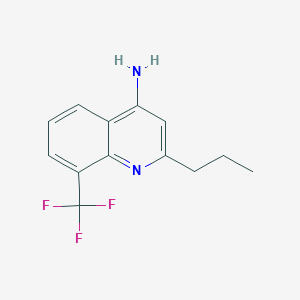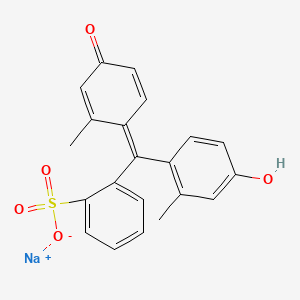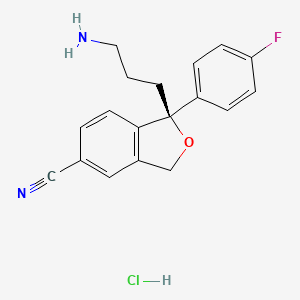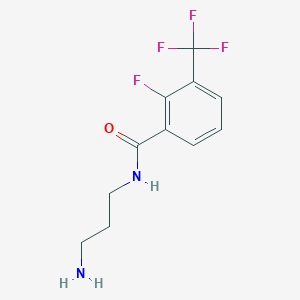![molecular formula C17H26N4O3 B13723629 [3-(6-Azidohexyloxy)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B13723629.png)
[3-(6-Azidohexyloxy)-phenyl]-carbamic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(6-Azidohexyloxy)-phenyl]-carbamic acid tert-butyl ester: is an organic compound that features a phenyl ring substituted with a 6-azidohexyloxy group and a carbamic acid tert-butyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(6-Azidohexyloxy)-phenyl]-carbamic acid tert-butyl ester typically involves multiple steps:
Formation of the 6-azidohexyloxy group: This step involves the reaction of 6-bromohexanol with sodium azide to form 6-azidohexanol. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Attachment to the phenyl ring: The 6-azidohexanol is then reacted with a phenol derivative under basic conditions to form the 6-azidohexyloxy-phenyl compound. Common bases used include potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Formation of the carbamic acid tert-butyl ester: The final step involves the reaction of the 6-azidohexyloxy-phenyl compound with tert-butyl chloroformate in the presence of a base such as triethylamine (TEA) to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The azido group can undergo oxidation reactions to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, particularly nucleophilic substitution, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
[3-(6-Azidohexyloxy)-phenyl]-carbamic acid tert-butyl ester: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Utilized in the study of biological pathways and mechanisms due to its ability to form covalent bonds with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in specific biological environments.
Industry: Employed in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of [3-(6-Azidohexyloxy)-phenyl]-carbamic acid tert-butyl ester involves its ability to undergo chemical reactions that result in the formation of covalent bonds with target molecules. The azido group is particularly reactive and can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity makes it useful in various applications, including bioconjugation and material science.
類似化合物との比較
Similar Compounds
[3-(6-Azidohexyloxy)-phenyl]-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.
[3-(6-Azidohexyloxy)-phenyl]-carbamic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester.
[3-(6-Azidohexyloxy)-phenyl]-carbamic acid isopropyl ester: Similar structure but with an isopropyl ester group instead of a tert-butyl ester.
Uniqueness
- The tert-butyl ester group in [3-(6-Azidohexyloxy)-phenyl]-carbamic acid tert-butyl ester provides steric hindrance, which can influence its reactivity and stability compared to its methyl, ethyl, and isopropyl counterparts.
- The azido group offers unique reactivity, particularly in click chemistry, making it a valuable compound for bioconjugation and material science applications.
This compound , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C17H26N4O3 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
tert-butyl N-[3-(6-azidohexoxy)phenyl]carbamate |
InChI |
InChI=1S/C17H26N4O3/c1-17(2,3)24-16(22)20-14-9-8-10-15(13-14)23-12-7-5-4-6-11-19-21-18/h8-10,13H,4-7,11-12H2,1-3H3,(H,20,22) |
InChIキー |
XNFFXWMMTDCWEQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)OCCCCCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(E)-Benzylidene-3,4,5,6-hexahydro-7-(trifluoromethyl)pyrido-[4,3-c]-isoxazole hydrochloride](/img/structure/B13723550.png)
![N-Cyclobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13723554.png)
![2-[4-(2-Cyclohexyl-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13723559.png)
![4-[3-(6-oxo-1H-purin-9-yl)propylamino]benzoic acid](/img/structure/B13723567.png)

![2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane](/img/structure/B13723584.png)

![6-chloro-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13723594.png)

![(6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13723601.png)




